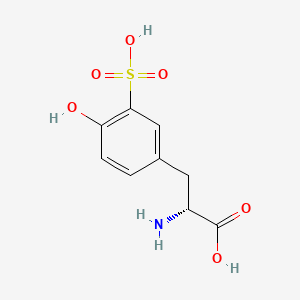
(R)-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a sulfonic acid group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-sulfobenzaldehyde with an appropriate amino acid derivative under controlled conditions. The reaction typically requires the use of a suitable solvent, such as water or ethanol, and may involve the use of catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of ®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid may involve large-scale synthesis using batch or continuous flow reactors. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity and yield. The choice of reaction conditions and equipment is crucial to ensure the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonate esters or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield sulfonated ketones, while reduction of the amino group may produce sulfonated amines.
Applications De Recherche Scientifique
®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a probe for investigating enzyme activities.
Medicine: It is explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in key biological processes. The sulfonic acid group can enhance the compound’s solubility and binding affinity to target proteins, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-hydroxyphenyl)propanoic acid: Lacks the sulfonic acid group, resulting in different chemical properties and applications.
4-hydroxy-3-sulfobenzoic acid: Contains a similar sulfonic acid group but lacks the amino acid moiety.
2-amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but without the sulfonic acid group.
Uniqueness
®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid is unique due to the presence of both the sulfonic acid and amino acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields and makes the compound a valuable tool for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C9H11NO6S |
|---|---|
Poids moléculaire |
261.25 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO6S/c10-6(9(12)13)3-5-1-2-7(11)8(4-5)17(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H,14,15,16)/t6-/m1/s1 |
Clé InChI |
VXGXODOSTOUUBH-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)S(=O)(=O)O)O |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)N)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13984274.png)

![[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid](/img/structure/B13984286.png)
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13984291.png)


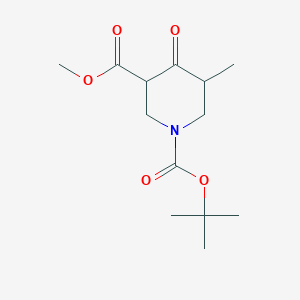

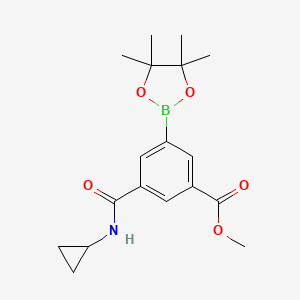
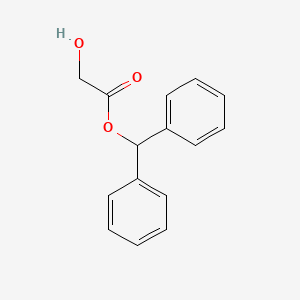
![Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-](/img/structure/B13984347.png)
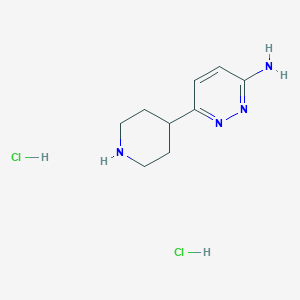
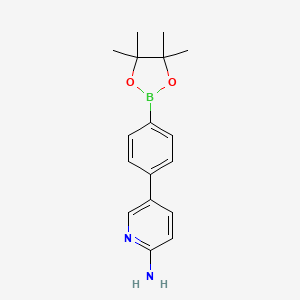
![5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B13984370.png)
